3',4'-Dichlorobiphenyl-3-carbaldehyde

Übersicht

Beschreibung

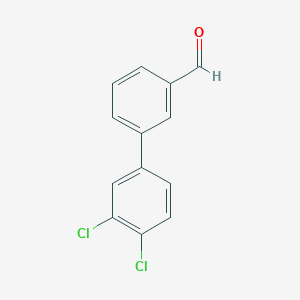

3’,4’-Dichlorobiphenyl-3-carbaldehyde is a chemical compound with the molecular formula C13H8Cl2O. It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3’ and 4’ positions, and an aldehyde group is attached at the 3 position of the biphenyl ring. This compound is known for its applications in various chemical reactions and research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichlorobiphenyl-3-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. One common method includes:

Chlorination: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3’ and 4’ positions.

Industrial Production Methods

Industrial production of 3’,4’-Dichlorobiphenyl-3-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Using large reactors for the chlorination step to ensure uniform distribution of chlorine atoms.

Continuous Formylation: Implementing continuous flow reactors for the formylation step to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3’,4’-Dichlorobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOMe) in methanol under reflux conditions.

Major Products Formed

Oxidation: 3’,4’-Dichlorobiphenyl-3-carboxylic acid.

Reduction: 3’,4’-Dichlorobiphenyl-3-methanol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3',4'-Dichlorobiphenyl-3-carbaldehyde has been studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds. Research indicates the following applications:

- Anticancer Activity : Compounds derived from chlorinated biphenyls have shown significant cytotoxic effects against various cancer cell lines. For instance, modifications of the biphenyl structure have led to compounds with enhanced activity against multidrug-resistant cancer cells, specifically targeting tubulin polymerization pathways .

- Antibacterial Properties : Studies have demonstrated that substituents on the biphenyl structure can enhance antibacterial activity. The 3',4'-dichloro substitution is particularly noted for maintaining efficacy against certain bacterial strains, including Staphylococcus aureus .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anticancer (IC50 values ranging from 6 to 35 nM) | |

| This compound | Antibacterial (MIC values improved with chlorination) |

Environmental Science

Chlorinated biphenyls, including this compound, are significant in studies related to environmental pollution and bioremediation:

- Degradation Studies : Research has focused on the degradation of chlorinated biphenyls by microbial species, such as white-rot fungi. These organisms can metabolize polychlorinated biphenyls, potentially leading to effective bioremediation strategies .

- Toxicological Assessments : Understanding the toxicological profiles of chlorinated compounds is crucial for assessing their environmental impact. Studies have indicated that exposure to such compounds can lead to various health issues in wildlife and humans, necessitating further research into their metabolic pathways and long-term effects .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Synthesis of Advanced Materials : this compound can serve as a precursor for synthesizing advanced materials with specific electronic or optical properties. Its derivatives are explored in creating new polymers or composites that exhibit enhanced performance characteristics .

Case Studies

Several case studies highlight the utility of this compound in various applications:

-

Anticancer Compound Development :

A study investigated a series of chlorinated biphenyl derivatives, revealing that modifications at the 3' and 4' positions significantly enhanced their anticancer activity against breast and lung cancer cell lines. The findings suggest that such modifications could lead to promising candidates for drug development targeting microtubule dynamics . -

Bioremediation Efforts :

Research on the degradation of polychlorinated biphenyls by specific fungal strains demonstrated that these organisms could effectively reduce concentrations of harmful compounds in contaminated environments, showcasing the potential for using this compound in bioremediation strategies .

Wirkmechanismus

The mechanism of action of 3’,4’-Dichlorobiphenyl-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may also influence the compound’s reactivity and binding affinity to various biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3’,4’-Dichlorobiphenyl-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

3’,4’-Dichlorobiphenyl-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

3’,4’-Dichlorobiphenyl: Lacks the aldehyde group, only has chlorine substitutions.

Uniqueness

3’,4’-Dichlorobiphenyl-3-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

3',4'-Dichlorobiphenyl-3-carbaldehyde (CAS No. 476490-05-8) is an organic compound characterized by its biphenyl structure, with two chlorine substitutions and a formyl group. This compound is part of the polychlorinated biphenyls (PCBs) class and has garnered interest due to its potential biological activities and interactions with various biological systems.

- Molecular Formula : C₁₃H₈Cl₂O

- Molecular Weight : 216.66 g/mol

- Structure : Contains chlorine atoms at the 3' and 4' positions of one phenyl ring, and a formyl (-CHO) group at the 3-position of the other phenyl ring.

Synthesis Methods

The synthesis of this compound typically involves:

- Chlorination : Biphenyl is chlorinated using chlorine gas in the presence of a catalyst (e.g., iron(III) chloride).

- Formylation : The chlorinated biphenyl undergoes formylation using dichloromethyl methyl ether in the presence of a Lewis acid (e.g., aluminum chloride) to introduce the aldehyde group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chlorine atoms may influence the compound's reactivity and binding affinity.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound can affect drug metabolism by interacting with cytochrome P450 enzymes. These interactions can lead to increased or decreased levels of drugs in biological systems, raising concerns about potential toxicological risks associated with exposure.

Research Findings

Recent studies have explored the biological effects and potential therapeutic applications of this compound:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific data is limited.

- Anticancer Potential : Investigations into its anticancer properties are ongoing, focusing on its ability to induce apoptosis in cancer cells through various mechanisms .

Case Studies

- Metabolic Interactions : A study highlighted the impact of this compound on drug metabolism, demonstrating significant alterations in the pharmacokinetics of co-administered drugs due to cytochrome P450 modulation.

- Toxicological Assessments : Evaluations have been conducted to assess the compound's toxicity profile, revealing potential risks associated with prolonged exposure, particularly in occupational settings where PCBs are prevalent.

Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Chloro-[1,1'-biphenyl]-4-carbaldehyde | 80565-30-6 | 0.92 |

| 2-Chloro-[1,1'-biphenyl]-4-carbaldehyde | Not Available | 0.92 |

| 4-Chloro-biphenyl | Not Available | 0.90 |

| 3-Chloro-biphenyl | Not Available | 0.90 |

The unique substitution pattern of this compound enhances its chemical reactivity and biological activity compared to similar compounds that may lack these specific substitutions.

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQLUDRWODFAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374193 | |

| Record name | 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476490-05-8 | |

| Record name | 3',4'-DICHLOROBIPHENYL-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.